![molecular formula C19H19ClN4O4S2 B2386732 N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941948-88-5](/img/structure/B2386732.png)
N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring, a benzylthio group, and a dimethylsulfamoyl group.Chemical Reactions Analysis
I was unable to find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound are not available in the search results.Scientific Research Applications
Organic Chemistry and Synthesis
The study of organic N-halogen compounds illustrates the compound's relevance in preparative organic chemistry. For instance, N-Chlorobenzamidine reacts with dimethyl sulfide, forming compounds that upon further treatment yield 1,2,4-oxadiazoles, demonstrating its utility in synthesizing heterocyclic compounds with potential applications in materials science and pharmaceuticals (Fuchigami & Odo, 1977).
Anticancer Research
The synthesis and evaluation of N-substituted benzamides, including structures similar to our compound of interest, have shown promising anticancer activities. A particular study highlighted the design and synthesis of such compounds, demonstrating moderate to excellent anticancer activity against multiple cancer cell lines. This suggests potential therapeutic applications and a foundation for further drug development (Ravinaik et al., 2021).
Nematocidal Activity
Research into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety has unveiled significant nematocidal activities against specific pests. This highlights the compound's potential in agricultural sciences for developing new nematicides, offering an alternative to traditional pest management strategies (Liu et al., 2022).
Corrosion Inhibition
Oxadiazole derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. Such studies offer insights into the compound's applications in materials science, particularly in protecting industrial materials from corrosive damage, underscoring its importance in engineering and applied chemistry (Kalia et al., 2020).
Antimicrobial Studies
The synthesis and antimicrobial screening of thiazole-based 1,3,4-oxadiazoles have identified compounds with considerable antibacterial and antifungal activities. Such findings are critical in the search for new antimicrobial agents, reflecting the compound's potential in addressing resistance to conventional antibiotics (Desai et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S2/c1-24(2)30(26,27)16-9-5-14(6-10-16)18(25)21-11-17-22-23-19(28-17)29-12-13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVIHIAUROIBGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide |
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